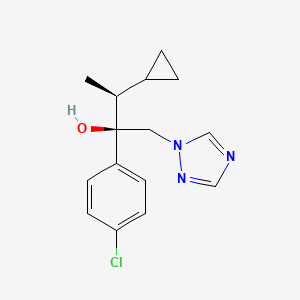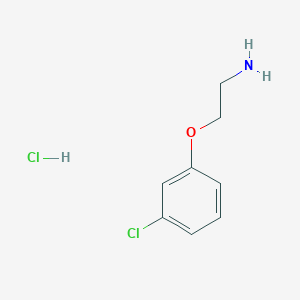
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The 3,4-dichlorophenyl group suggests the presence of a phenyl (benzene) ring with chlorine atoms at the 3rd and 4th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar groups (like the carboxylic acid) and nonpolar groups (like the phenyl ring) could give it both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives, including those structurally related to 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been studied for their potential in corrosion inhibition, particularly for mild steel in acidic media. These compounds exhibit significant inhibition efficiencies, suggesting their utility in protecting metals from corrosion in industrial applications (Lagrenée et al., 2002).
Antimicrobial and Anticancer Activities
Novel β-carboline derivatives tethered with the 1,2,3-triazole ring have shown promising cytotoxic and antibacterial activities. Some derivatives, specifically those incorporating the 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole moiety, exhibited significant cytotoxic activity against certain cancer cell lines and antibacterial efficacy, highlighting their potential in medicinal chemistry and drug development (Salehi et al., 2016).
Pharmaceutical Chemistry
The synthesis and structural characterization of compounds incorporating 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid have been documented, with applications in the design of new pharmaceutical agents. These studies focus on the potential of these compounds in developing new therapeutic agents with improved biological activities (Shuang-hu, 2014).
Material Science and Chemistry
Research has explored the utility of triazole derivatives in materials science, including their role in luminescent materials and as components in energetic materials. These studies investigate how the structural attributes of triazole derivatives affect their physical properties and potential applications in advanced materials (Wang et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHAUSBZPMOLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)











